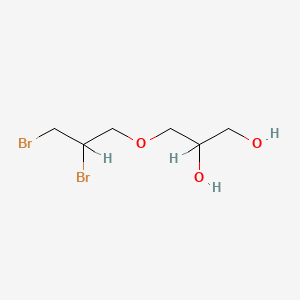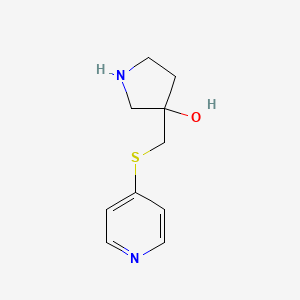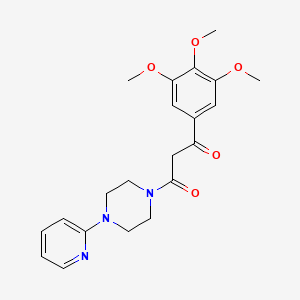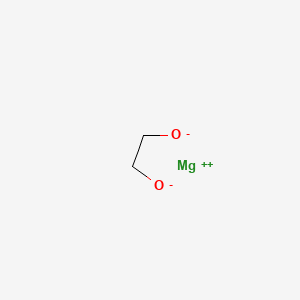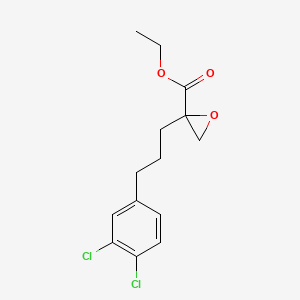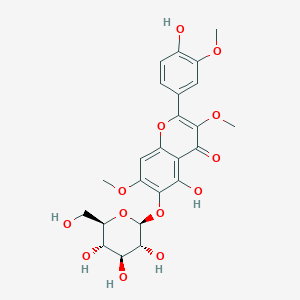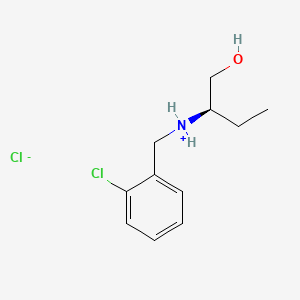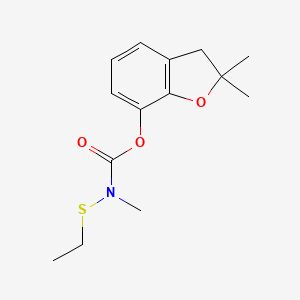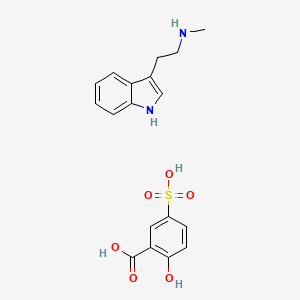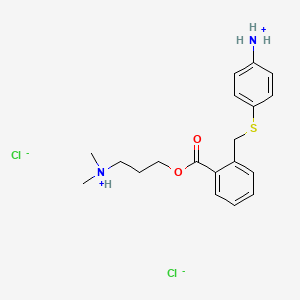
3-Dimethylaminopropyl 2-(4-aminophenylthiomethyl)benzoate dihydrochloride monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[(4-azaniumylphenyl)sulfanylmethyl]benzoyl]oxypropyl-dimethylazanium dichloride is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(4-azaniumylphenyl)sulfanylmethyl]benzoyl]oxypropyl-dimethylazanium dichloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-aminophenylthiomethylbenzoyl chloride with 3-chloropropyl dimethylamine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-[(4-azaniumylphenyl)sulfanylmethyl]benzoyl]oxypropyl-dimethylazanium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sulfuric acid for sulfonation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include benzoic acid derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
3-[2-[(4-azaniumylphenyl)sulfanylmethyl]benzoyl]oxypropyl-dimethylazanium dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-[(4-azaniumylphenyl)sulfanylmethyl]benzoyl]oxypropyl-dimethylazanium dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share a similar aromatic structure and have comparable chemical properties.
Benzofuran derivatives: These compounds also have an aromatic ring system and exhibit similar reactivity.
Uniqueness
What sets 3-[2-[(4-azaniumylphenyl)sulfanylmethyl]benzoyl]oxypropyl-dimethylazanium dichloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
73150-36-4 |
|---|---|
Molecular Formula |
C19H26Cl2N2O2S |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-[2-[(4-azaniumylphenyl)sulfanylmethyl]benzoyl]oxypropyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C19H24N2O2S.2ClH/c1-21(2)12-5-13-23-19(22)18-7-4-3-6-15(18)14-24-17-10-8-16(20)9-11-17;;/h3-4,6-11H,5,12-14,20H2,1-2H3;2*1H |
InChI Key |
QRZKGSRIICILEA-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCOC(=O)C1=CC=CC=C1CSC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



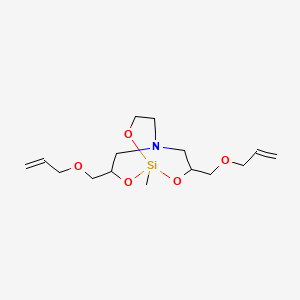
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)
![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)
